

Application Notes and Protocols: Methyl 4-(hydroxymethyl)benzoate in Cosmetic Formulations

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Compound of Interest

Compound Name: Methyl 4-(hydroxymethyl)benzoate

Cat. No.: B1293641

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Introduction

Methyl 4-(hydroxymethyl)benzoate (MHB), with the chemical formula $C_9H_{10}O_3$, is an organic compound that is finding potential applications in the cosmetic industry.^[1] Structurally, it is the methyl ester of 4-(hydroxymethyl)benzoic acid and is characterized by a benzene ring substituted with a hydroxymethyl group and a methyl ester group at the para position.^{[2][3]} This unique structure imparts properties that may be beneficial in cosmetic formulations, including potential antimicrobial and antioxidant activities.^[3] These application notes provide a comprehensive overview of the potential roles of MHB in cosmetic science, detailed protocols for its evaluation, and a summary of its known characteristics.

Chemical and Physical Properties

Methyl 4-(hydroxymethyl)benzoate is a white to off-white crystalline solid.^[2] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	6908-41-4	[4]
Molecular Formula	C ₉ H ₁₀ O ₃	[4]
Molecular Weight	166.17 g/mol	[4]
Melting Point	47-50 °C	[1]
Appearance	White to off-white crystalline solid	[2]
LogP	0.96550	[1]

Potential Applications in Cosmetics

Based on its chemical structure and preliminary research on related compounds, MHB is being explored for the following applications in cosmetic formulations:

- **Antioxidant:** The presence of a hydroxymethyl group on the aromatic ring suggests potential antioxidant activity, which could help in protecting the skin from oxidative stress induced by environmental factors.[3]
- **Anti-inflammatory Agent:** Structurally similar compounds have demonstrated anti-inflammatory properties, suggesting that MHB may also help in mitigating inflammatory responses in the skin.
- **Skin Brightening Agent:** Inhibition of the tyrosinase enzyme is a key mechanism for skin brightening. Benzoate derivatives are being investigated for their potential to inhibit this enzyme.
- **Preservative:** Like other benzoate derivatives, MHB may exhibit antimicrobial properties, making it a potential candidate for use as a preservative in cosmetic formulations to prevent the growth of bacteria and fungi.[1][3]

Efficacy Data (Illustrative)

Quantitative efficacy data for **Methyl 4-(hydroxymethyl)benzoate** is not extensively available in the public domain. The following tables provide an illustrative structure for presenting such data, with placeholder values or data from structurally similar compounds for context. Researchers are encouraged to generate specific data for MHB using the protocols provided.

Table 1: Antioxidant Activity (Illustrative) No specific IC50 value for **Methyl 4-(hydroxymethyl)benzoate** was found in the searched literature. The data for a structurally related compound is provided for context.

Compound	Assay	IC50 (μM)	Positive Control (IC50 μM)
Methyl 4-hydroxy-3,5-dimethylbenzoate	DPPH Radical Scavenging	Data not available	Ascorbic Acid (IC50 varies)

Table 2: Anti-inflammatory Activity (Illustrative) Specific quantitative data for **Methyl 4-(hydroxymethyl)benzoate** is not available. A study on Methyl 3-bromo-4,5-dihydroxybenzoate demonstrated inhibition of inflammatory pathways.[5]

Compound	Cell Line	Inflammatory Stimulus	Key Inhibited Marker	Effective Concentration
Methyl 3-bromo-4,5-dihydroxybenzoate	Zebrafish Model	TNBS	NF-κB, TNF-α, IL-6	Not specified

Table 3: Tyrosinase Inhibition Activity (Illustrative) No specific IC50 value for **Methyl 4-(hydroxymethyl)benzoate** was found. Kojic acid is a common positive control in this assay.[6][7][8][9]

Compound	Enzyme Source	Substrate	IC50 (μM)	Positive Control (IC50 μM)
Methyl 4-(hydroxymethyl)benzoate	Mushroom Tyrosinase	L-DOPA	Data not available	Kojic Acid (~15-50 μM)

Experimental Protocols

The following are detailed protocols for evaluating the efficacy and safety of **Methyl 4-(hydroxymethyl)benzoate** in a laboratory setting.

Protocol for In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is adapted from standard procedures for assessing the free radical scavenging activity of a compound.[\[10\]](#)

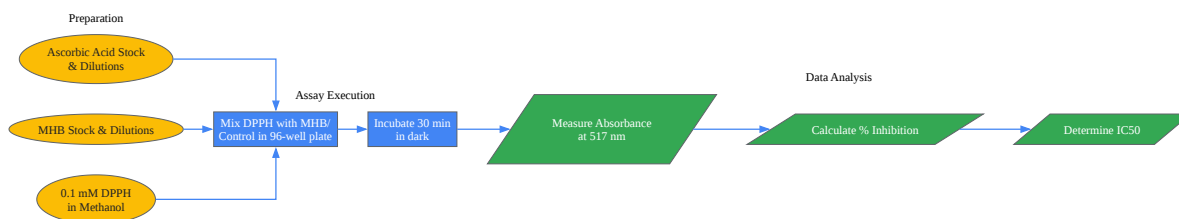
Objective: To determine the 50% inhibitory concentration (IC50) of **Methyl 4-(hydroxymethyl)benzoate** against the DPPH radical.

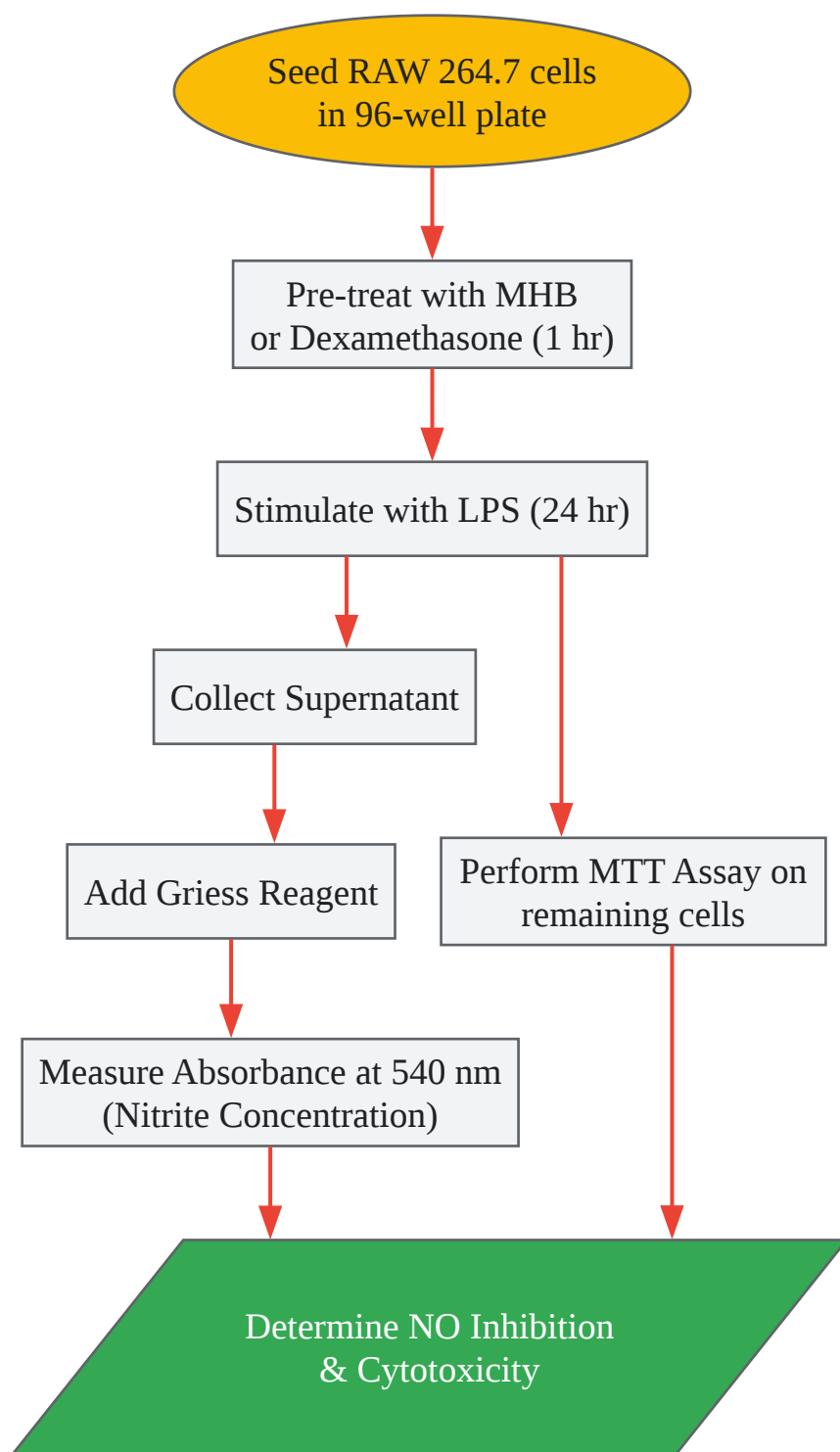
Materials:

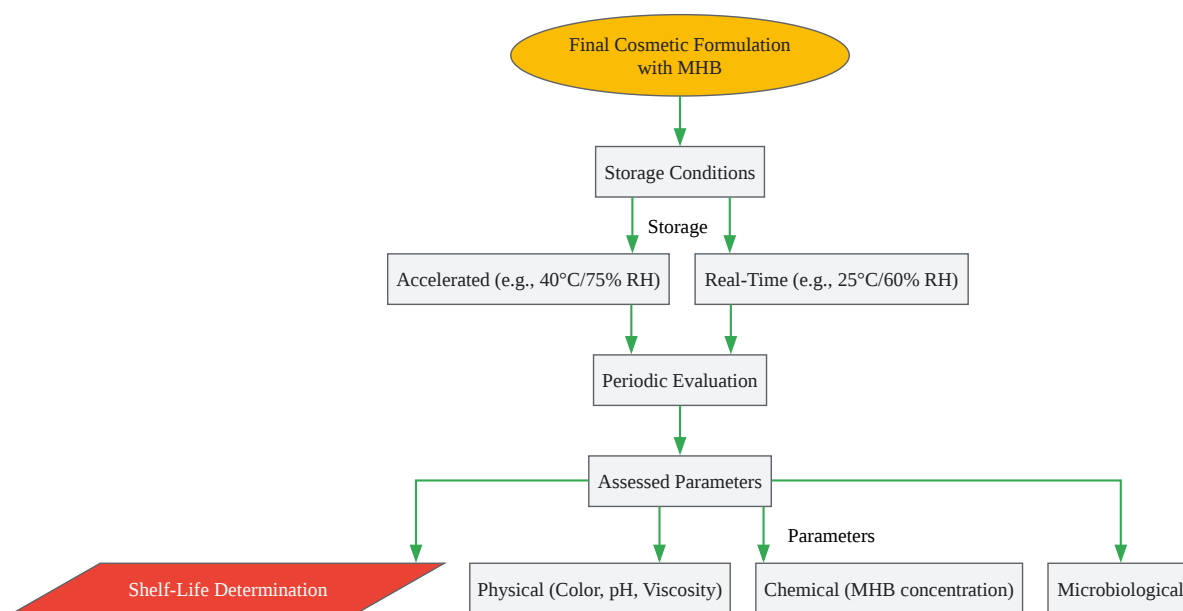
- **Methyl 4-(hydroxymethyl)benzoate**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol (HPLC grade)
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
 - Prepare a stock solution of **Methyl 4-(hydroxymethyl)benzoate** in methanol (e.g., 1 mg/mL).
 - Prepare a stock solution of ascorbic acid in methanol (e.g., 1 mg/mL).
 - From the stock solutions, prepare a series of dilutions of the test compound and ascorbic acid.
- Assay:
 - In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound or ascorbic acid.
 - For the blank, mix 100 µL of methanol with 100 µL of the test compound solution.
 - For the control, mix 100 µL of DPPH solution with 100 µL of methanol.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of radical scavenging activity using the following formula:
 - $\% \text{ Inhibition} = \frac{(\text{Absorbance of Control} - \text{Absorbance of Sample})}{\text{Absorbance of Control}} \times 100$
- Data Analysis: Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.







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